molecular formula C10H10F2O3 B1390731 2-(4-Ethoxy-3,5-difluorophenyl)acetic acid CAS No. 1017779-13-3

2-(4-Ethoxy-3,5-difluorophenyl)acetic acid

Cat. No. B1390731
M. Wt: 216.18 g/mol
InChI Key: PVRHYUNNDFVJHY-UHFFFAOYSA-N
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Description

“2-(4-Ethoxy-3,5-difluorophenyl)acetic acid” is a chemical compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol. It’s used in various chemical reactions and synthesis processes .


Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxy-3,5-difluorophenyl)acetic acid” consists of an acetic acid group attached to a phenyl ring. The phenyl ring is substituted with ethoxy and difluoro groups.

Scientific Research Applications

Safety Evaluation in Food Contact Materials

  • Safety Assessment : The substance perfluoro[(2-ethyloxy-ethoxy)acetic acid], related to 2-(4-Ethoxy-3,5-difluorophenyl)acetic acid, has been evaluated for safety in food contact materials. It was concluded to be safe for consumers when used in polymerization of fluoropolymers processed at temperatures higher than 300°C for at least 10 minutes (A. Andon et al., 2011).

Quantum Chemical Calculations

  • Corrosion Inhibition Efficiency : Quantum chemical calculations based on the Density Functional Theory (DFT) method were performed on compounds similar to 2-(4-Ethoxy-3,5-difluorophenyl)acetic acid, assessing their efficiency as corrosion inhibitors for copper in nitric acid media (A. Zarrouk et al., 2014).

Chiral Auxiliary Compound

  • Use in Chiral Derivatization : A compound similar to 2-(4-Ethoxy-3,5-difluorophenyl)acetic acid, specifically 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, was researched for its potential as a versatile chiral phosphonic auxiliary in the separation of diastereomeric alcohols and amines (P. Majewska, 2019).

Synthesis and Characterization

  • Synthesis of Related Compounds : Studies on the synthesis and characterization of compounds closely related to 2-(4-Ethoxy-3,5-difluorophenyl)acetic acid, like 4-ethoxy-2,3-difluoroacetophenone, have been conducted. These studies provide insights into the chemical properties and potential applications of similar compounds (Tong Bin, 2013).

Application in Polymer Composites

  • High-Energy Storage Application : A study utilized 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, a compound related to 2-(4-Ethoxy-3,5-difluorophenyl)acetic acid, to modify the surface of barium titanate nanoparticles for enhanced compatibility and dispersion in polymer composites, aiming at high-energy storage applications (Yanbin Shen et al., 2016).

properties

IUPAC Name

2-(4-ethoxy-3,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-15-10-7(11)3-6(4-8(10)12)5-9(13)14/h3-4H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRHYUNNDFVJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxy-3,5-difluorophenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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